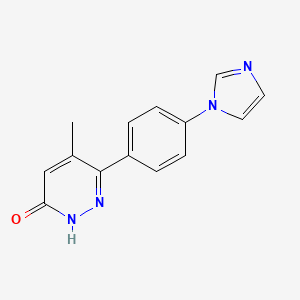
6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound that features both imidazole and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one typically involves the formation of the imidazole ring followed by the construction of the pyridazine ring. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with appropriate reagents to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a copper(I) catalyst in an aprotic solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: Both the imidazole and pyridazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: This compound features an imidazole ring attached to a benzaldehyde group and is used as a precursor in the synthesis of 6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one.
1-(4-Methoxyphenyl)-1H-imidazole: This compound has a similar imidazole ring structure but with a methoxy group instead of a pyridazine ring.
Uniqueness
This compound is unique due to the presence of both imidazole and pyridazine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Eigenschaften
CAS-Nummer |
86798-76-7 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-(4-imidazol-1-ylphenyl)-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H12N4O/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18/h2-9H,1H3,(H,16,19) |
InChI-Schlüssel |
JHCQIYAUCIHYNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

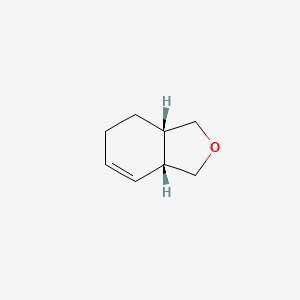
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

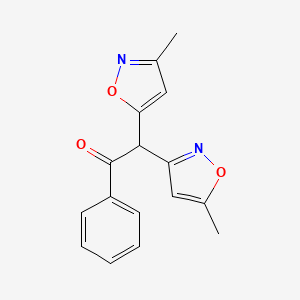
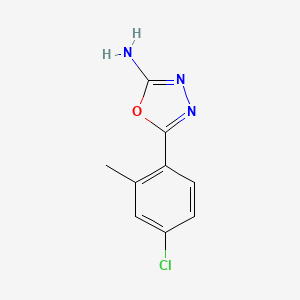
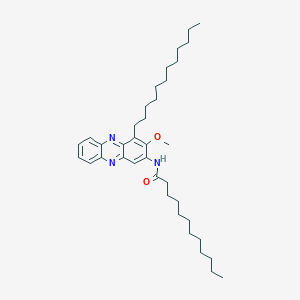
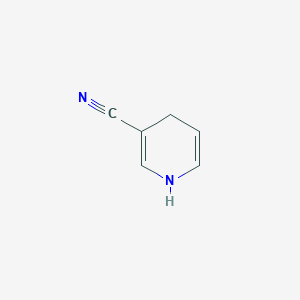
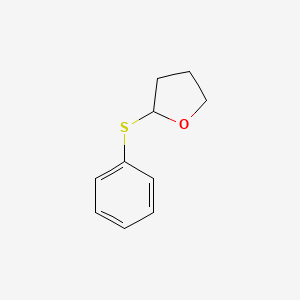
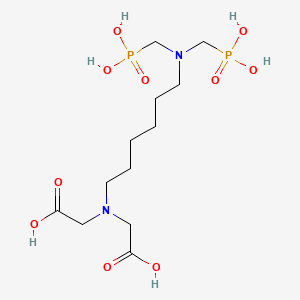
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
